4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one
Description
4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one is a complex organic compound featuring multiple pyrazole and piperazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of pyrazole rings, known for their biological activity, makes this compound a candidate for drug development and other scientific research.
Properties
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-7-13(2)23(19-12)14(3)8-16(24)21-5-6-22(17(25)11-21)15-9-18-20(4)10-15/h7,9-10,14H,5-6,8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCGQKIUBVJMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)N2CCN(C(=O)C2)C3=CN(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one typically involves multiple steps:
Formation of 3,5-Dimethylpyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.
Preparation of 1-Methylpyrazole: This involves the methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reactions: The pyrazole derivatives are then coupled with a piperazine derivative through acylation reactions. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and can be conducted under mild to moderate temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable for studying metal-ligand interactions and catalysis.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties. The pyrazole rings are known to interact with various biological targets, which could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which 4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole rings can form hydrogen bonds and π-π interactions with biological targets, influencing their function. In coordination chemistry, the compound acts as a ligand, donating electron density to metal centers and stabilizing various oxidation states.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in various chemical applications.
1-Methylpyrazole: Another pyrazole derivative with potential biological activity.
Piperazine Derivatives: Compounds like piperazine itself or N-substituted piperazines, which are used in pharmaceuticals and other industries.
Uniqueness
4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one is unique due to its combination of pyrazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from drug development to material science, making it a versatile and valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
